molecular formula C14H17N B012006 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole CAS No. 107112-45-8

2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole

Cat. No. B012006
M. Wt: 199.29 g/mol
InChI Key: QAWXOZABZNDGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. It is also known as 2,5-dimethyl-1-phenethyl-1H-pyrrole or DPP. This compound has attracted significant attention from the scientific community due to its potential applications in various fields such as medicine, pharmacology, and material science.

Mechanism Of Action

The mechanism of action of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is not fully understood. However, it is believed to act through several pathways, including the inhibition of pro-inflammatory cytokines, the modulation of the immune response, and the activation of antioxidant enzymes.

Biochemical And Physiological Effects

2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain, inhibit the growth of cancer cells, and protect against oxidative stress. The compound also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is its versatility in the laboratory. It can be easily synthesized using various methods and has been extensively studied for its potential applications in medicine and pharmacology. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another direction for research is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the compound's anti-inflammatory and antioxidant properties could be further explored for potential applications in the treatment of other diseases such as cardiovascular disease and diabetes.
In conclusion, 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is a versatile compound with potential applications in various fields such as medicine, pharmacology, and material science. Its anti-inflammatory, analgesic, antitumor, and neuroprotective properties make it an attractive candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and to explore its potential applications in different areas.

Synthesis Methods

2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole can be synthesized using several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aldehyde with a nitroalkene, followed by reduction of the nitro group to an amine using a reducing agent such as sodium borohydride.

Scientific Research Applications

2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound also shows promise as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

107112-45-8

Product Name

2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2,5-dimethyl-1-(1-phenylethyl)pyrrole

InChI

InChI=1S/C14H17N/c1-11-9-10-12(2)15(11)13(3)14-7-5-4-6-8-14/h4-10,13H,1-3H3

InChI Key

QAWXOZABZNDGFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C(C)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC=C(N1C(C)C2=CC=CC=C2)C

Origin of Product

United States

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